Zandelisib Zandelisib Zandelisib is an orally bioavailable inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, zandelisib selectively inhibits the delta isoform of PI3K and prevents the activation of the PI3K/AKT signaling pathway. This both decreases proliferation and induces cell death in PI3K-delta-overexpressing tumor cells. PI3K-delta plays a key role in the proliferation and survival of hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
Brand Name: Vulcanchem
CAS No.: 1401436-95-0
VCID: VC0547695
InChI: InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38)
SMILES: CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F
Molecular Formula: C31H38F2N8O
Molecular Weight: 576.7 g/mol

Zandelisib

CAS No.: 1401436-95-0

Cat. No.: VC0547695

Molecular Formula: C31H38F2N8O

Molecular Weight: 576.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Zandelisib - 1401436-95-0

Specification

CAS No. 1401436-95-0
Molecular Formula C31H38F2N8O
Molecular Weight 576.7 g/mol
IUPAC Name 4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38)
Standard InChI Key WPFUFWIHMYZXSF-UHFFFAOYSA-N
SMILES CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F
Canonical SMILES CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile

Zandelisib’s chemical structure features a triazin-2-amine core substituted with a benzimidazole moiety, a morpholino group, and a piperidine-linked phenylpropanamine chain . This design enhances selectivity for PI3Kδ over other isoforms, minimizing off-target effects on normal cells .

Key Pharmacokinetic Properties

ParameterValueSource
BioavailabilityOral administration
Volume of distributionHigh tumor exposure
On-target residence time≥5 hours

These properties enable prolonged tumor exposure relative to plasma concentrations, supporting intermittent dosing strategies .

Clinical Development Overview

Zandelisib has advanced through multiple clinical trials, with pivotal studies demonstrating robust efficacy in heavily pretreated patients.

Phase II MIRAGE Study (Japanese Patients)

  • Design: Single-arm, open-label trial (NCT04533581) evaluating zandelisib monotherapy in r/r indolent B-NHL .

  • Population: 61 patients (median age: 70 years; median prior therapies: 3) .

  • Dosing: 60 mg once daily for two 28-day cycles, followed by days 1–7 of each subsequent 28-day cycle (intermittent dosing) .

Key Outcomes:

EndpointResult (95% CI)Discontinuation Rate
Objective response rate (ORR)75.4% (62.7–85.5%)14.8%
Complete response (CR)24.6% (14.5–37.3%)
Median time to response58 days

70.5% of responders achieved their first response by Week 8 .

Phase II TIDAL Study (Global Cohort)

  • Design: Open-label trial (NCT03768505) comparing continuous (CD) vs. intermittent dosing (ID) in r/r FL/MZL .

  • Population: 121 FL patients enrolled in the ID arm (median prior therapies: ≥2, including anti-CD20 agents) .

Key Outcomes:

EndpointResult (95% CI)Discontinuation Rate
ORR72.7%17.4%
CR38.0%

The ID regimen reduced immune-related AEs compared to CD, supporting its adoption .

Efficacy in Relapsed/Refractory B-Cell Lymphomas

Zandelisib demonstrates consistent activity across histological subtypes and prognostic risk factors.

Follicular Lymphoma (FL)

  • ORR: 72.7–75.4% in global and Japanese cohorts .

  • CR Rates: 24.6–38.0%, with durable responses observed in patients with bulky disease or prior therapy refractoriness .

Marginal Zone Lymphoma (MZL)

  • ORR: Data from the TIDAL study indicate comparable efficacy to FL, though specific MZL response rates await full trial reporting .

High-Risk Patients

  • POD24 (Progression within 24 months of prior therapy): 65.2% ORR in Japanese FL patients .

  • Bulky Disease (≥5 cm lesions): 62.5% ORR .

EventIncidence (Grade ≥3)Source
Transaminase elevation8.2%
Cutaneous reactions3.3%
Diarrhea1.6%
Enterocolitis1.6%
Lung infections1.6%

Discontinuation Rates:

  • 9.9–17.4% due to treatment-related AEs .

  • No drug-related deaths reported .

Dosing Strategy and Rationale

Zandelisib’s intermittent dosing (ID) regimen balances efficacy and safety:

  • Induction Phase: 60 mg daily for two 28-day cycles to rapidly induce tumor shrinkage .

  • Maintenance Phase: 60 mg on days 1–7 of each subsequent 28-day cycle, allowing regulatory T-cell recovery and reducing immune suppression .

This approach contrasts with continuous dosing, which is associated with higher immune-related toxicity .

Ongoing and Future Directions

Phase III COASTAL Trial (NCT04745832)

  • Design: Randomized comparison of zandelisib + rituximab vs. standard immunochemotherapy (R-CHOP/R-B) in r/r FL/MZL .

  • Primary Endpoint: Progression-free survival (PFS).

  • Enrollment: 534 patients globally; results expected post-2025 .

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